molecular formula C18H17NO7S B270070 Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate

Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate

Cat. No. B270070
M. Wt: 391.4 g/mol
InChI Key: IEFADCLETDFWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate, also known as DMAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMAPA is a sulfonamide derivative of isophthalic acid that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate is not fully understood, but it is believed to involve the inhibition of enzymes, such as carbonic anhydrases, that are involved in various physiological processes. Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate has also been shown to induce apoptosis in cancer cells by activating caspases and regulating the expression of pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects
Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the reduction of inflammatory responses. Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate has some limitations, including its limited solubility in water and its potential to form aggregates in solution, which can affect its activity and stability.

Future Directions

There are several future directions for the research of Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate, including the development of new synthesis methods to improve yield, purity, and properties, the investigation of its potential as an anticancer, antimicrobial, and anti-inflammatory agent, the exploration of its applications in materials science, and the study of its mechanism of action and interaction with biological systems. Further research is needed to fully understand the potential of Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate and its applications in various fields.

Synthesis Methods

Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate can be synthesized using different methods, including the reaction of isophthalic acid with phenylsulfonylacetic acid and dimethylamine in the presence of a catalyst, the reaction of isophthaloyl chloride with N-(phenylsulfonyl)glycine ethyl ester and dimethylamine, and the reaction of isophthalic acid with phenylsulfonyl chloride and dimethylamine. The yield, purity, and properties of Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate depend on the synthesis method used.

Scientific Research Applications

Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and glutathione, as a ligand for the synthesis of metal-organic frameworks, as a building block for the synthesis of porous organic polymers, and as a scaffold for the synthesis of biologically active molecules. Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate has also been investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

properties

Product Name

Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate

Molecular Formula

C18H17NO7S

Molecular Weight

391.4 g/mol

IUPAC Name

dimethyl 5-[[2-(benzenesulfonyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H17NO7S/c1-25-17(21)12-8-13(18(22)26-2)10-14(9-12)19-16(20)11-27(23,24)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,20)

InChI Key

IEFADCLETDFWDN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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